N-乙酰谷氨酰膦钠

描述

N-Acetyl Glufosinate Sodium is a metabolite of the herbicide Glufosinate . It is used as an intermediate for the synthesis of N-acetyl-β-d-glucosaminidase .

Synthesis Analysis

The activated hapten of N-Acetyl Glufosinate Sodium was synthesized using a homobifunctional cross-linker suberic acid bis (N-hydroxysuccinimide ester) . In another study, a deacetylase capable of stereoselectively resolving N-acetyl-L-glufosinate to L-glufosinate was heterologously expressed and characterized .Molecular Structure Analysis

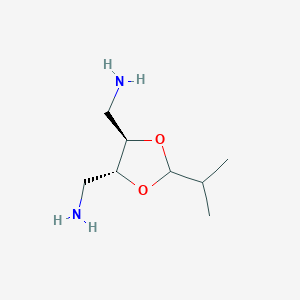

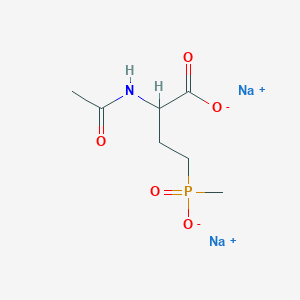

The molecular formula of N-Acetyl Glufosinate Sodium is C7H12NNa2O5P and its molecular weight is 267.13 g/mol .Chemical Reactions Analysis

A highly specific, simple method was developed to directly determine glufosinate and its metabolite residues in 21 plant origin foods by liquid chromatography with tandem mass spectrometry (LC–MS/MS) .Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl Glufosinate Sodium is 267.13 g/mol. It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count. Its rotatable bond count is 4 .科学研究应用

除草剂生产

N-乙酰谷氨酰膦钠: 是生产L-谷氨酰膦,一种强效除草剂的前体。由于其高效和低环境影响,L-谷氨酰膦的生物催化合成引起了人们的极大兴趣。 一种脱乙酰基酶,NAP-Das2.3,已被用于将N-乙酰谷氨酰膦钠转化为高光学纯度的L-谷氨酰膦,这至关重要,因为只有L-对映异构体表现出除草活性 .

酶催化研究

源自Arenimonas malthae的酶NAP-Das2.3,因其水解N-乙酰谷氨酰膦钠的能力而得到表征。 这项研究有助于人们了解酶催化作用,特别是在立体选择性反应的背景下,立体选择性反应对于生产光学纯化合物至关重要 .

农业生物技术

在农业生物技术领域,N-乙酰谷氨酰膦钠是开发除草剂抗性转基因作物的重要中间体。 这些作物经过改造,能够抵御针对杂草的除草剂,而不会损害作物本身,从而提高农业产量 .

环境安全研究

由于其在L-谷氨酰膦合成中的作用,N-乙酰谷氨酰膦钠正在接受环境降解模式研究。 L-谷氨酰膦以其在环境中的易降解性而闻名,这使其成为优于其他具有持久负面影响的除草剂的选择 .

毒理学研究

谷氨酰膦的代谢物,包括N-乙酰谷氨酰膦,正在接受毒理学评估,以确定其安全性概况。 这些研究对于为食品生产中除草剂的安全使用设定最大残留限量 (MRL) 和可接受每日摄入量 (ADI) 至关重要 .

分析化学

N-乙酰谷氨酰膦钠用于开发分析方法,用于检测食品样品中的谷氨酰膦及其代谢物。 这对于监测对监管标准的遵守情况并确保食品安全至关重要 .

生物反应器设计和优化

NAP-Das2.3在毕赤酵母中的表达及其随后在生物反应器中用于生产L-谷氨酰膦对生物反应器设计和优化具有重要意义。 这项研究可以带来更高效的工业规模生产流程 .

作用机制

Target of Action

The primary target of N-Acetyl Glufosinate Sodium is glutamine synthetase (GS) . GS is an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

N-Acetyl Glufosinate Sodium inhibits the activity of GS, which leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This inhibition also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The herbicidal action of N-Acetyl Glufosinate Sodium is fast and is triggered by reactive oxygen species (ROS). This action is light-dependent, with no visual symptoms or ROS formation in the dark .

Biochemical Pathways

The inhibition of GS disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions . This disruption leads to an imbalance between ROS generation and scavenging . The activities of superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase increase after treatment with N-Acetyl Glufosinate Sodium in an attempt to quench the nascent ROS burst .

Pharmacokinetics

It is known that the compound’s action is light-dependent . More research is needed to fully understand the ADME properties of N-Acetyl Glufosinate Sodium and their impact on its bioavailability.

Result of Action

The cascade of events triggered by the inhibition of GS leads to lipid peroxidation, forming the basis for the fast action of N-Acetyl Glufosinate Sodium . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS . This ROS formation leads to a burst of ROS, overwhelming the antioxidant machinery and the water–water cycle .

Action Environment

The action of N-Acetyl Glufosinate Sodium is influenced by environmental factors such as light. Its fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that the efficacy and stability of N-Acetyl Glufosinate Sodium could be affected by the light conditions in its environment .

属性

IUPAC Name |

disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601280 | |

| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133659-60-6 | |

| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)